BenchChemオンラインストアへようこそ!

(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one

physicochemical property medicinal chemistry lead optimization

(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one (CAS 56472-73-2), systematically named 1-(4-bromophenyl)propane-1,2-dione 2-oxime, is a brominated aromatic α-oximinoketone with molecular formula C₉H₈BrNO₂ and molecular weight 242.07 g/mol. The compound belongs to the aryl α-dione mono-oxime class, featuring a 4-bromophenyl substituent, a ketone carbonyl, and a hydroxyimino group in the (2E) configuration.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 56472-73-2
Cat. No. B1657374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one
CAS56472-73-2
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC(=NO)C(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H8BrNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+
InChIKeySSNIXANZPPREMK-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)propane-1,2-dione 2-oxime (CAS 56472-73-2): Core Physicochemical and Structural Identity for Informed Procurement


(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one (CAS 56472-73-2), systematically named 1-(4-bromophenyl)propane-1,2-dione 2-oxime, is a brominated aromatic α-oximinoketone with molecular formula C₉H₈BrNO₂ and molecular weight 242.07 g/mol [1]. The compound belongs to the aryl α-dione mono-oxime class, featuring a 4-bromophenyl substituent, a ketone carbonyl, and a hydroxyimino group in the (2E) configuration. Its computed physicochemical profile includes XLogP3-AA of 2.8, topological polar surface area of 49.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a predicted pKa of 8.94 ± 0.10 [1]. The compound is commercially available from multiple vendors at purity grades typically ranging from 95% to 98%, and is primarily positioned as a research intermediate for medicinal chemistry and organic synthesis applications [2].

Why 4-Halogenated and Unsubstituted Phenylpropanedione Oximes Cannot Be Freely Interchanged for 56472-73-2


Compounds within the 1-arylpropane-1,2-dione 2-oxime series—including the 4-chloro (CAS 56472-72-1), 4-fluoro, and unsubstituted phenyl (CAS 119-51-7) analogs—differ substantially in molecular weight (spanning 163 to 242 Da), lipophilicity (XLogP3 range ~2.1 to 2.8), and halogen-dependent reactivity profiles [1]. The 4-bromophenyl substituent provides a unique combination of polarizability (atomic polarizability of bromine: 3.05 ų vs. chlorine: 2.18 ų vs. hydrogen: 0.67 ų), enhanced leaving-group capacity for cross-coupling chemistry, and distinct hydrogen-bonding and van der Waals interaction surfaces that directly influence target binding, synthetic utility, and solid-state behavior [2]. Generic interchange risks include failed Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency (bromine is the optimal aryl halide partner), altered pharmacokinetic profiles for bioactive derivative programs, and incompatible crystallinity for formulation or co-crystal engineering. The quantitative evidence below demonstrates that 56472-73-2 occupies a specific and non-fungible position within this compound family.

Quantitative Comparative Evidence for (2E)-1-(4-Bromophenyl)-2-(hydroxyimino)propan-1-one Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Bromo vs. Chloro vs. Unsubstituted Analogs

The 4-bromo substitution in 56472-73-2 confers a molecular weight increase of 44.45 Da over the 4-chloro analog (242.07 vs. 197.62 g/mol) and 78.90 Da over the unsubstituted phenyl analog (242.07 vs. 163.17 g/mol), accompanied by a lipophilicity gain of ΔXLogP3 ≈ +0.4 to +0.7 units (bromo XLogP3 2.8 vs. chloro LogP 2.37 vs. unsubstituted XLogP3 2.1) [1][2]. The bromine atom's larger van der Waals radius (1.85 Å vs. chlorine 1.75 Å) and higher polarizability (3.05 ų vs. 2.18 ų) further differentiate its intermolecular interaction potential, relevant to both target binding and solid-state packing.

physicochemical property medicinal chemistry lead optimization

Predicted pKa and Ionization Behavior of 56472-73-2

The predicted pKa of 56472-73-2 is 8.94 ± 0.10 . This places the oxime OH group in a moderately acidic range, close to physiological pH. For the broader class of halogenated oximes, pKa trends follow the order fluorinated < chlorinated < non-halogenated, and brominated oximes are expected to exhibit pKa values intermediate between chlorinated and non-halogenated analogs due to the electron-withdrawing inductive effect of bromine being weaker than chlorine but stronger than hydrogen [1]. At pH 7.4, a higher proportion of the oximate anion may be present compared to the unsubstituted analog, potentially influencing nucleophilic reactivity, metal chelation, and hydrogen-bond acceptor strength.

pKa prediction ionization state oxime reactivity

Crystal Structure Characterization of the 4-Chloro Analog Informs Solid-State Differentiation for the 4-Bromo Species

The 4-chloro analog (CAS 56472-72-1) has been characterized by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.7456 Å, b = 14.1679 Å, c = 6.2215 Å, β = 106.761°, and molecules form O–H⋯N hydrogen-bonded dimers around inversion centers, with a dihedral angle of 54.05° between the aromatic ring and the propan-2-one oxime moiety [1][2]. No equivalent crystal structure has been reported for 56472-73-2. The larger bromine atom (van der Waals radius 1.85 Å vs. chlorine 1.75 Å) is expected to alter both intra- and intermolecular geometries, potentially yielding different crystal packing, melting behavior, and solubility profiles.

crystallography solid-state chemistry polymorph screening

Antioxidant and Anti-HIV-1 Activity Screening of 56472-73-2

Preliminary screening studies on 56472-73-2 have evaluated antioxidant activity using DPPH and related radical scavenging assays, alongside anti-HIV-1 activity testing [1][2]. Wu Lingfen and colleagues reported that the compound exhibits higher oxidation resistance and anti-HIV-1 activity relative to baseline controls, though specific IC₅₀ values were not disclosed in the available abstracts [1]. In parallel, anticancer screening at the U.S. National Cancer Institute (NCI) evaluated this compound (designated 'compound 1') in a single-dose assay (10 µM) against a panel of seven human tumor cell lines including K-562 (leukemia), HCT-116 (colon), HT29 (colon), LOX IMVI (melanoma), IGROV1 (ovarian), RXF393 (renal), and MCF7 (breast), with the one-dose results reported in PMC figure documentation [3]. Quantitative dose-response data (GI₅₀, TGI, LC₅₀) are not publicly available, limiting definitive conclusions.

antioxidant activity anti-HIV-1 screening biological evaluation

Synthetic Versatility: Bromine-Enabled Cross-Coupling Reactivity Unavailable to Chloro and Unsubstituted Analogs

The 4-bromophenyl moiety in 56472-73-2 serves as an optimal handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl–aryl), Buchwald-Hartwig (aryl–N), and Heck (aryl–alkene) reactions . Aryl bromides exhibit superior oxidative addition rates with Pd(0) catalysts compared to aryl chlorides (typical relative reactivity: Ar-I > Ar-Br >> Ar-Cl), due to the lower C–Br bond dissociation energy (~337 kJ/mol for Ph-Br) versus C–Cl (~399 kJ/mol for Ph-Cl) [1]. The unsubstituted phenyl analog (CAS 119-51-7) lacks a halogen handle entirely, precluding these transformations. This makes 56472-73-2 uniquely suited as a synthetic intermediate for generating diverse libraries of biaryl, aminoaryl, and alkenylaryl derivatives without requiring pre-functionalization steps.

cross-coupling Suzuki-Miyaura building block organic synthesis

Recommended Procurement and Application Scenarios for (2E)-1-(4-Bromophenyl)-2-(hydroxyimino)propan-1-one Based on Evidence Profile


Medicinal Chemistry Library Diversification via Suzuki-Miyaura Cross-Coupling

56472-73-2 is the preferred starting material among 1-arylpropane-1,2-dione 2-oxime analogs for generating biaryl-diversified compound libraries. The 4-bromophenyl substituent undergoes efficient oxidative addition with Pd(0) catalysts, enabling coupling with a broad range of arylboronic acids under mild conditions (80–100 °C, aqueous base) that the 4-chloro analog cannot match without specialized ligands . The retained α-oximinoketone core simultaneously provides a metal-chelating pharmacophore and a site for further functionalization (oxime ether formation, Beckmann rearrangement, or heterocycle synthesis) [1]. This dual reactivity—cross-coupling at the aryl bromide plus oxime/ketone transformations—is not achievable with the unsubstituted or fluoro analogs.

Antioxidant and Anti-HIV-1 Screening Programs Requiring Pre-Characterized Starting Points

For laboratories establishing antioxidant or antiviral screening cascades, 56472-73-2 offers an advantage over the 4-chloro (56472-72-1) and unsubstituted (119-51-7) analogs: published preliminary screening data exist showing both antioxidant activity (DPPH-based) and anti-HIV-1 activity , alongside NCI single-dose anticancer screening across 7 human tumor cell lines [1]. While quantitative IC₅₀ values are not publicly available for direct analog comparison, the existence of any biological data provides a baseline for assay validation and SAR expansion that is absent for the comparator compounds. Researchers should request dose-response follow-up from NCI (if the compound was tested in the full 60-cell-line 5-dose format) or conduct independent IC₅₀ determinations.

Solid-State and Crystallization Studies Requiring Halogen-Dependent Packing Analysis

Given that the 4-chloro analog has been crystallographically characterized (monoclinic P2₁/c, O–H⋯N hydrogen-bonded dimers, dihedral angle 54.05°) , but 56472-73-2 has no reported crystal structure, there is a specific research opportunity for comparative crystallography and halogen-bonding studies. The bromine atom's larger size and polarizability are expected to alter crystal packing motifs, potentially forming Type I or Type II halogen–halogen interactions not accessible with chlorine. Procurement of 56472-73-2 for co-crystallization screens, salt formation studies, or polymorph discovery may yield IP-protectable solid forms for formulation development.

Building Block for Agrochemical Intermediates: Acaricide and Fungicide Scaffold Derivatization

The 1-arylpropane-1,2-dione 2-oxime scaffold is structurally related to intermediates used in the synthesis of hexythiazox (a thiazolidinone acaricide) and various oxime ether fungicides . The 4-bromophenyl variant provides a platform for introducing sulfur-, nitrogen-, or oxygen-based heterocycles through the oxime and ketone functionalities while retaining the bromine atom as a late-stage diversification handle. Agrochemical discovery programs requiring halogen scanning (F, Cl, Br, I) at the 4-position of the phenyl ring should include 56472-73-2 in the screening set to complete the halogen SAR matrix.

Quote Request

Request a Quote for (2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.